molecular formula C24H19FN2O3S B5610365 5-{(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE

5-{(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE

Cat. No.: B5610365
M. Wt: 434.5 g/mol
InChI Key: XFXAQTPPTPRDOU-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that includes a benzyloxy group, a methoxyphenyl group, a fluorophenyl group, and a thioxodihydroimidazol-4-one core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the benzyloxy group: This can be achieved by reacting a suitable phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the methoxy group: This step involves the methylation of the phenol derivative using methyl iodide and a base like potassium carbonate.

    Formation of the imidazole ring: This can be done by reacting a suitable diamine with a carbonyl compound under acidic conditions.

    Introduction of the fluorophenyl group: This step involves the coupling of a fluorobenzene derivative with the imidazole intermediate using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-{(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-{(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-{(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-3,5-dimethoxybenzaldehyde: A compound with a similar benzyloxy and methoxyphenyl structure.

    4-Benzyloxy-3,5-dimethylbenzaldehyde: Another compound with a benzyloxy group and a dimethylphenyl structure.

Uniqueness

5-{(Z)-1-[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-(4-FLUOROPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its combination of functional groups and its potential biological activities. The presence of the fluorophenyl group and the thioxodihydroimidazole core distinguishes it from other similar compounds and may contribute to its unique properties and applications.

Properties

IUPAC Name

(5Z)-3-(4-fluorophenyl)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3S/c1-29-22-14-17(7-12-21(22)30-15-16-5-3-2-4-6-16)13-20-23(28)27(24(31)26-20)19-10-8-18(25)9-11-19/h2-14H,15H2,1H3,(H,26,31)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXAQTPPTPRDOU-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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